molecular formula C13H20F3NO7S B13669503 1-tert-Butyl 4-methyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate

1-tert-Butyl 4-methyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate

Cat. No.: B13669503
M. Wt: 391.36 g/mol
InChI Key: YHYOJMKROMIWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl 4-methyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 1-tert-Butyl 4-methyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate typically involves multiple steps. One common method includes the reaction of piperidine derivatives with trifluoromethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . The process involves cooling the reaction mixture to low temperatures and maintaining specific pressure conditions to ensure the desired product is obtained with high yield.

Chemical Reactions Analysis

1-tert-Butyl 4-methyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-methyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethylsulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This property is exploited in various synthetic applications to introduce the trifluoromethyl group into target molecules .

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their reactivity and applications. The presence of the trifluoromethylsulfonyl group in 1-tert-Butyl 4-methyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate makes it particularly unique and valuable in synthetic chemistry.

Properties

Molecular Formula

C13H20F3NO7S

Molecular Weight

391.36 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 3-(trifluoromethylsulfonyloxy)piperidine-1,4-dicarboxylate

InChI

InChI=1S/C13H20F3NO7S/c1-12(2,3)23-11(19)17-6-5-8(10(18)22-4)9(7-17)24-25(20,21)13(14,15)16/h8-9H,5-7H2,1-4H3

InChI Key

YHYOJMKROMIWDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OS(=O)(=O)C(F)(F)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.